![molecular formula C10H9N3O3 B351435 methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate CAS No. 408327-37-7](/img/structure/B351435.png)
methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects such as apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but different substituents.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another heterocyclic compound with similar applications.
Uniqueness
Methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate is unique due to its specific triazole ring structure and the presence of both phenyl and ester functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 408327-37-7) is a compound belonging to the triazole class, characterized by its unique structural features that include a hydroxyl group at the 5-position and a carboxylate group at the 4-position. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H9N3O3
- Molecular Weight : 219.20 g/mol
- Structural Significance : The presence of the hydroxyl and carboxylate groups enhances solubility and reactivity, contributing to its biological activity.
Pharmacological Properties
Compounds with a triazole moiety are known for their diverse pharmacological activities. This compound has been investigated for various biological activities:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 12.07 |
MCF-7 | 8.55 |
A549 | 7.01 |
These values suggest that the compound may act by disrupting microtubule dynamics and inducing apoptosis in cancer cells .
2. Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This effect is attributed to its ability to interfere with key signaling pathways involved in inflammation .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
Compound Name | Key Features |
---|---|
Methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate | Lacks hydroxyl group at the 5-position |
Ethyl 5-(difluoro)-triazole derivative | Contains fluorine substituents |
5-Methyltriazole carboxylic acid | Similar carboxylic acid functionality |
The hydroxyl group significantly enhances solubility and reactivity in biological systems, potentially increasing the compound's bioavailability and efficacy compared to other derivatives.
Case Studies
Several studies have evaluated the biological activity of triazole derivatives similar to this compound:
Study on Anticancer Activity
A study conducted by Wei et al. demonstrated that triazole derivatives could inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase in cancer cells. The study highlighted that compounds with similar structural motifs exhibited IC50 values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines .
Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory effects of triazole compounds revealed that they could inhibit MAPK signaling pathways, which are crucial in inflammatory responses. The study indicated that methyl 5-hydroxy derivatives showed enhanced inhibition compared to other triazoles .
Properties
IUPAC Name |
methyl 5-oxo-1-phenyl-2H-triazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-10(15)8-9(14)13(12-11-8)7-5-3-2-4-6-7/h2-6,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRGQUOVVSKIAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN(C1=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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